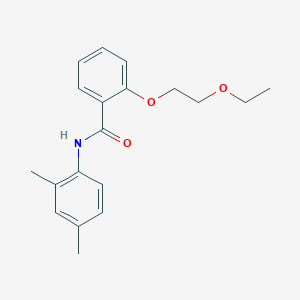![molecular formula C17H16FNO2 B268637 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has been extensively studied in the scientific community for its potential use in various applications. This compound is a member of the benzamide class of compounds and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cells and can be used in various types of cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Orientations Futures
For the use of this compound include the development of more potent and selective inhibitors of the AKT signaling pathway and the investigation of its potential use in other diseases.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The first step involves the synthesis of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid. The second step involves the reaction of 2-fluorobenzoyl chloride with 2-[(2-methylprop-2-en-1-yl)oxy]aniline to form 2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.
Applications De Recherche Scientifique
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Propriétés
Nom du produit |
2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Formule moléculaire |
C17H16FNO2 |
Poids moléculaire |
285.31 g/mol |
Nom IUPAC |
2-fluoro-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,1,11H2,2H3,(H,19,20) |
Clé InChI |
KTAHASXVCJFNNJ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
SMILES canonique |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)

![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)